![molecular formula C17H25NO4S2 B3824319 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine](/img/structure/B3824319.png)
1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine
Overview
Description
1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine, also known as TOTP, is a synthetic compound that has been extensively studied for its potential application in scientific research. TOTP is a member of the family of tetraoxido sulfur compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine involves the reaction of the compound with cysteine residues in proteins. 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine reacts specifically with cysteine residues that are in a reduced state, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the formation of a stable adduct that can be detected and quantified using various techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine are still being studied. However, it has been shown that 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine can selectively react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine has been shown to have a low toxicity profile in vitro, which makes it an attractive candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine is its selectivity for cysteine residues in proteins that are in a reduced state. This selectivity allows for the identification and quantification of these residues, which can provide valuable information about protein function and activity. However, one limitation of 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research involving 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine. One potential area of research involves the development of new 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine derivatives that have improved selectivity and sensitivity for cysteine residues in proteins. Additionally, 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine could be used in conjunction with other probes to study the redox state of proteins in more detail. Finally, 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine could be used in clinical research to study the redox state of proteins in various diseases and conditions.
Scientific Research Applications
1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine has been extensively studied for its potential application in scientific research. One of the most promising areas of research involves the use of 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine as a probe for studying the redox state of proteins. 1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine has been shown to selectively react with cysteine residues in proteins that are in a reduced state, which allows for the identification and quantification of these residues.
properties
IUPAC Name |
5-phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c19-23(20)13-16(15-7-3-1-4-8-15)14-24(21,22)17(23)9-12-18-10-5-2-6-11-18/h1,3-4,7-8,16-17H,2,5-6,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMIZUISAGOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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